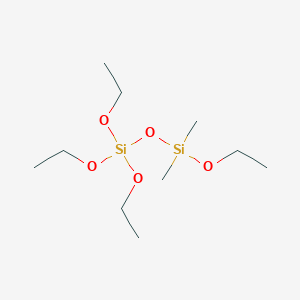
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is an organosilicon compound with the molecular formula C10H26O4Si2. This compound is part of the disiloxane family, which is characterized by the presence of a Si-O-Si linkage. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- can be synthesized through the hydrolysis of corresponding chlorosilanes followed by condensation reactions. The general synthetic route involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to form the desired disiloxane compound. The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves large-scale hydrolysis and condensation processes. The use of continuous reactors and optimized catalysts helps in achieving high yields and purity of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms higher siloxanes through the elimination of ethanol.
Oxidation: Can be oxidized to form silanols and siloxane oligomers.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Acidic or basic catalysts, controlled temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Higher siloxanes.
Oxidation: Silanols and siloxane oligomers.
Scientific Research Applications
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of silicone resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves the hydrolysis of the ethoxy groups to form silanols, which can further condense to form siloxane linkages. The molecular targets include the silicon-oxygen bonds, which undergo various chemical transformations. The pathways involved in its reactions are primarily hydrolysis and condensation, leading to the formation of higher siloxanes and silanols.
Comparison with Similar Compounds
Similar Compounds
Disiloxane, 1,3-dimethyl-1,1,3,3-tetramethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-: Similar structure with diethoxy groups.
Disiloxane, 1,1,3,3-tetramethyl-: Lacks the ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Uniqueness
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is unique due to its ethoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its methoxy and non-ethoxy counterparts. This reactivity makes it a valuable compound in the synthesis of higher siloxanes and other organosilicon compounds.
Properties
CAS No. |
53201-01-7 |
|---|---|
Molecular Formula |
C10H26O5Si2 |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
[ethoxy(dimethyl)silyl] triethyl silicate |
InChI |
InChI=1S/C10H26O5Si2/c1-7-11-16(5,6)15-17(12-8-2,13-9-3)14-10-4/h7-10H2,1-6H3 |
InChI Key |
OYRRQADPTVZBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)O[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



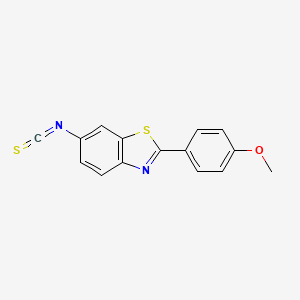
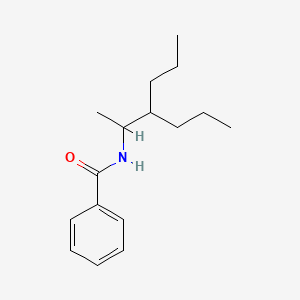
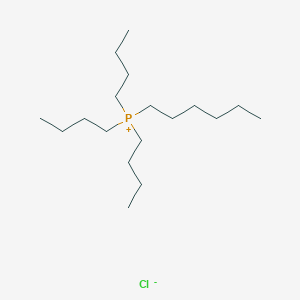
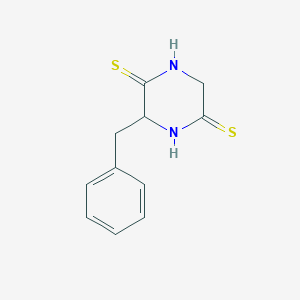

![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
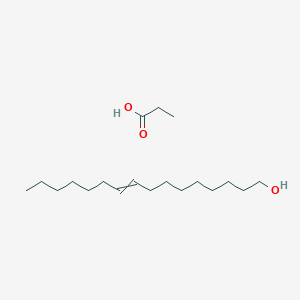
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
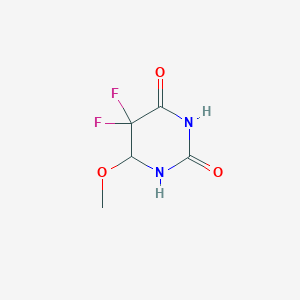
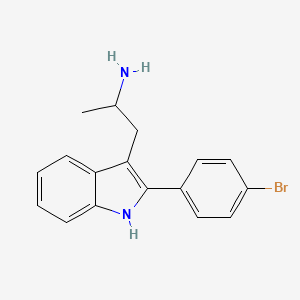

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
